molecular formula C14H15N3O4 B11716493 Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- CAS No. 51685-33-7

Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-

Cat. No.: B11716493
CAS No.: 51685-33-7
M. Wt: 289.29 g/mol
InChI Key: YENAYOJVUHVETP-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperazin-1-yl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one typically involves the reaction of 4-methylpiperazine with a suitable chromen-2-one precursorThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The 4-methylpiperazin-1-yl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • 4-(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

51685-33-7

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one

InChI

InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3

InChI Key

YENAYOJVUHVETP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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